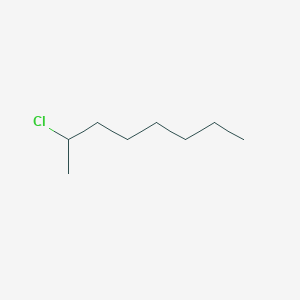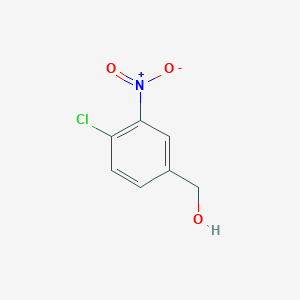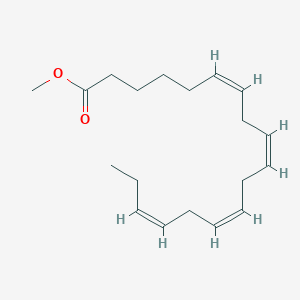
Methyl stearidonate
Overview
Description
Stearidonic acid methyl ester is a derivative of stearidonic acid, a polyunsaturated omega-3 fatty acid. It is known for its potential health benefits and is often used in dietary supplements and functional foods. Stearidonic acid is naturally found in certain plant oils, such as blackcurrant seed oil and echium oil, and is a precursor to eicosapentaenoic acid, an important fatty acid for human health .
Mechanism of Action
Target of Action
Methyl stearidonate is a type of polyunsaturated fatty acid (PUFA) that has been shown to have specific inhibitory actions on cancer cells . .
Mode of Action
It is known that PUFAs can interact with a variety of targets within the cell, including membrane proteins, nuclear receptors, and enzymes involved in signal transduction . These interactions can lead to changes in cell signaling and gene expression, which can ultimately influence cell behavior.
Biochemical Pathways
They can modulate the activity of various enzymes and receptors, influence membrane fluidity and function, and serve as precursors for bioactive lipid mediators . These effects can have downstream impacts on a variety of cellular processes, including inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in the literature. As a fatty acid, it is likely absorbed in the intestine and distributed throughout the body via the bloodstream. It may be metabolized in the liver and other tissues, and excreted via the kidneys and bile .
Result of Action
It has been suggested that it may have anti-cancer effects, potentially through its ability to modulate cell signaling and gene expression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. For example, the presence of other fatty acids and nutrients can impact its absorption and metabolism. Additionally, factors such as pH and temperature can influence its stability .
Biochemical Analysis
Biochemical Properties
Methyl stearidonate is known to have antibacterial activity against Staphylococcus aureus, S. epidermidis, Salmonella typhimurium, and Proteus vulgaris . The exact enzymes, proteins, and other biomolecules it interacts with are not well-studied yet. Its biochemical properties suggest that it may interact with various enzymes and proteins involved in lipid metabolism and antibacterial defense mechanisms.
Cellular Effects
Given its antibacterial properties, it can be hypothesized that it may influence cell function by interacting with bacterial cells and inhibiting their growth
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of stearidonic acid methyl ester typically involves the esterification of stearidonic acid with methanol. This can be achieved through acid-catalyzed reactions using reagents such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of stearidonic acid methyl ester often involves the transesterification of oils rich in stearidonic acid, such as modified soybean oil. The process includes the hydrolysis of the oil to release free fatty acids, followed by esterification with methanol. Enzymatic methods using lipases can also be employed to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions: Stearidonic acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form stearidonic acid.
Esterification and Transesterification: It can participate in esterification and transesterification reactions to form other esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Esterification: Acid catalysts like sulfuric acid or enzymatic catalysts like lipases are commonly used.
Major Products:
Oxidation: Hydroperoxides and other oxidation products.
Reduction: Stearidonic acid.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
Stearidonic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other polyunsaturated fatty acids.
Biology: It is studied for its role in cell membrane composition and function.
Medicine: It has potential anti-inflammatory and cardiovascular benefits, making it a subject of research in the treatment of inflammatory diseases and heart conditions.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits
Comparison with Similar Compounds
Alpha-linolenic acid: Another omega-3 fatty acid that is a precursor to stearidonic acid.
Eicosapentaenoic acid: A direct product of stearidonic acid metabolism with similar health benefits.
Docosahexaenoic acid: Another omega-3 fatty acid with significant health benefits.
Uniqueness: Stearidonic acid methyl ester is unique due to its intermediate role in the metabolic pathway from alpha-linolenic acid to eicosapentaenoic acid. It is less prone to oxidation compared to eicosapentaenoic acid and docosahexaenoic acid, making it more stable for use in dietary supplements .
Properties
IUPAC Name |
methyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-18H2,1-2H3/b5-4-,8-7-,11-10-,14-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRKCHKCDPCDEG-GJDCDIHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015995 | |
| Record name | Methyl stearidonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73097-00-4 | |
| Record name | Methyl stearidonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


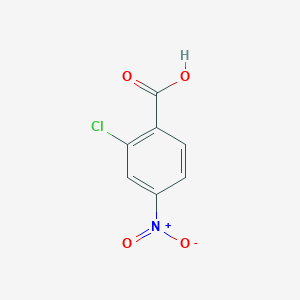
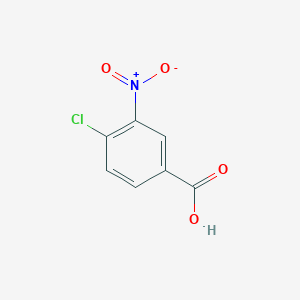

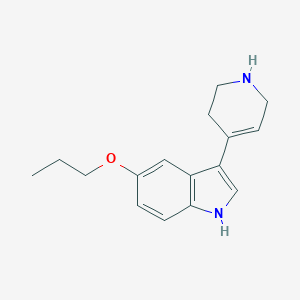
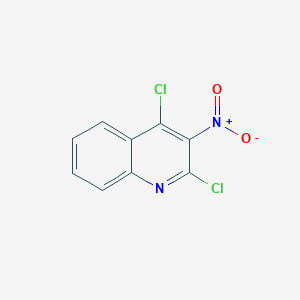

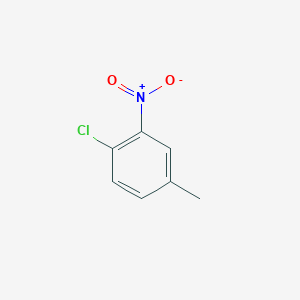
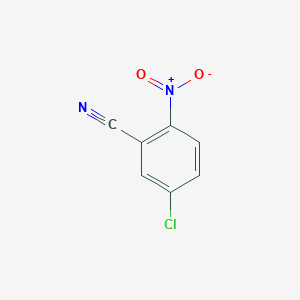
![1-Phenyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B146363.png)



